

A Technical Guide to the Physicochemical Properties of trans-2-Nonenoic Acid

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Compound of Interest

Compound Name: 2-Nonenoic Acid

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Introduction

trans-**2-Nonenoic acid** is an unsaturated fatty acid that is gaining interest in various scientific and industrial fields. Its unique chemical structure, characterized by a carbon-carbon double bond in the trans configuration at the second carbon, imparts specific physicochemical properties that influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-**2-nonenoic acid**, detailed experimental protocols for their determination, and a visualization of its synthesis and biological context.

Physicochemical Properties of trans-2-Nonenoic Acid

The following table summarizes the key physicochemical properties of trans-**2-nonenoic acid**. This data is crucial for its handling, formulation, and application in experimental and developmental settings.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₆ O ₂	[1]
Molecular Weight	156.22 g/mol	[1]
Melting Point	-9 °C (estimate)	[2]
Boiling Point	180-182 °C at 60 mmHg; 130-132 °C at 2 mmHg	[3][4]
Density	0.930 g/cm ³	[3]
Refractive Index	1.462 at 20 °C	[4]
pKa	4.82 ± 0.10 (Predicted)	[2]
LogP (Octanol-Water Partition Coefficient)	3.2 (Computed); 3.205 (estimated)	[1][2]
Solubility	Slightly soluble in water. Soluble in alcohol.	[5]
Appearance	Colorless to almost colorless clear liquid	[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of **trans-2-nonenoic acid**. These protocols are adapted from standard procedures for fatty acid analysis.

Determination of Melting Point

The melting point of **trans-2-nonenoic acid**, being a low-melting solid or liquid at room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.

Methodology:

- **Sample Preparation:** A small amount of liquid trans-**2-nonenoic acid** is introduced into a glass capillary tube, which is then sealed. The sample within the capillary is solidified by cooling to a temperature below its expected melting point (e.g., using a dry ice/acetone bath).
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
- **Heating and Observation:** The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.^{[2][6]}

Determination of Boiling Point under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to avoid decomposition.

Methodology:

- **Apparatus Setup:** A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.
- **Sample and Boiling Chips:** The trans-**2-nonenoic acid** sample and a few boiling chips are placed in the distillation flask.
- **Distillation:** The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently.
- **Data Recording:** The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.^{[4][7]}

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.

Methodology:

- **Equilibration:** An excess amount of **trans-2-nonenic acid** is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand undisturbed to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
- **Quantification:** A known volume of the clear, saturated aqueous solution is carefully removed. The concentration of **trans-2-nonenic acid** in this solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after suitable extraction and derivatization if necessary.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Determination of pKa

The acid dissociation constant (pKa) can be determined spectrophotometrically for α,β -unsaturated carboxylic acids.

Methodology:

- **Solution Preparation:** A series of buffer solutions with a range of known pH values are prepared. A stock solution of **trans-2-nonenic acid** is also prepared.
- **Spectrophotometric Measurement:** A small, constant amount of the **trans-2-nonenic acid** stock solution is added to each buffer solution. The ultraviolet (UV) absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the acid have different absorbance.
- **Data Analysis:** The absorbance data is plotted against the pH. The resulting titration curve is analyzed to find the inflection point, which corresponds to the pKa of the acid.[\[2\]](#)[\[10\]](#)[\[11\]](#)

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of the LogP value.

Methodology:

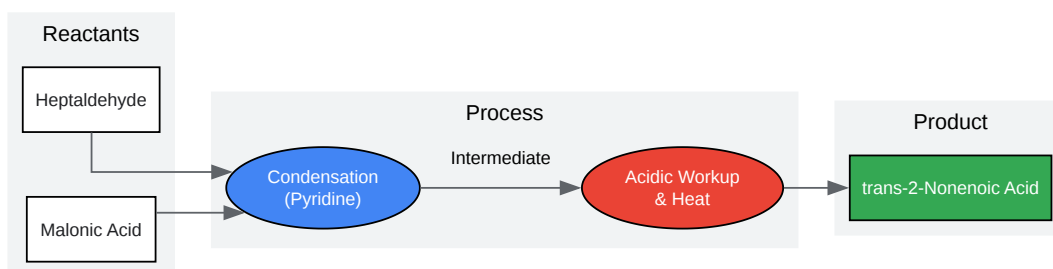
- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
- **Partitioning:** A known amount of **trans-2-nonenoic acid** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken for a period to allow the solute to partition between the two phases until equilibrium is reached.
- **Phase Separation and Quantification:** The two phases are separated. The concentration of **trans-2-nonenoic acid** in each phase is determined using a suitable analytical method (e.g., HPLC or GC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Visualizations

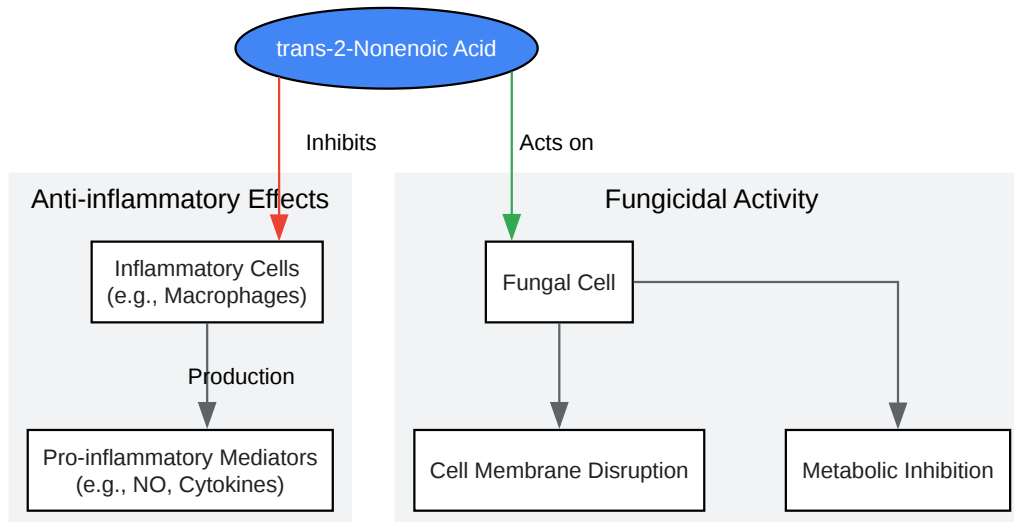
Synthesis of trans-2-Nonenoic Acid

The industrial synthesis of **trans-2-nonenoic acid** can be achieved through a malonic ester synthesis pathway. The following diagram illustrates the key steps in this process.

Synthesis of trans-2-Nonenoic Acid



Conceptual Biological Activities of trans-2-Nonenoic Acid

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